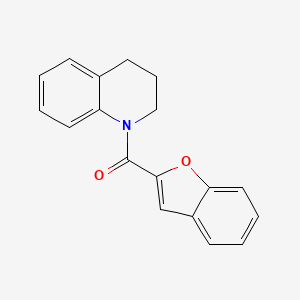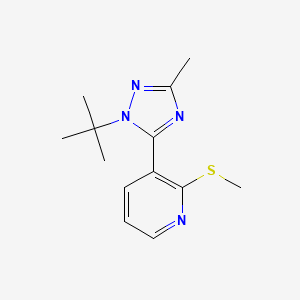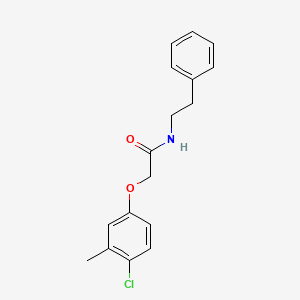
N-(5-oxo-2-phenyl-5,6,7,8-tetrahydro-4-quinazolinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(5-oxo-2-phenyl-5,6,7,8-tetrahydro-4-quinazolinyl)benzamide and related compounds involves various chemical reactions, including the reaction of N-(2-(hydrazinecarbonyl)aryl)benzamides with indoline-2,3-diones, yielding N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)benzamides. This process highlights the complexity and the innovative approaches in synthesizing quinazolinone derivatives with potential antitumor activities (Alafeefy et al., 2015).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives, including N-(5-oxo-2-phenyl-5,6,7,8-tetrahydro-4-quinazolinyl)benzamide, has been extensively studied. These analyses often involve quantum chemical methods to understand the electronic structure, which is crucial for their biological activity. For instance, the structure-activity relationship (SAR) of these compounds provides insights into their potential as anticancer agents.
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, highlighting their versatility and potential in medicinal chemistry. For example, reactions of anthranilamide with isocyanates have led to new methods for synthesizing oxazolo[2,3-b]quinazolin-5-one, demonstrating the chemical reactivity of these compounds and their derivatives (Chern et al., 1988).
科学的研究の応用
Antitumor Applications
One significant area of application for compounds related to N-(5-oxo-2-phenyl-5,6,7,8-tetrahydro-4-quinazolinyl)benzamide is in the development of antitumor agents. Studies have shown that water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent, exhibit high growth-inhibitory activity and possess unique biochemical characteristics such as delayed, non-phase specific, cell-cycle arrest. These analogues, including compounds that are significantly more water-soluble and cytotoxic than CB30865, retain the novel biochemical characteristics of the parent compound, indicating their potential in cancer therapy (Bavetsias et al., 2002).
Antimicrobial Activities
Compounds derived from N-(5-oxo-2-phenyl-5,6,7,8-tetrahydro-4-quinazolinyl)benzamide have been evaluated for their antimicrobial activities. Novel 6,8-dibromo-4(3H)quinazolinone derivatives have shown potent in vitro anti-microbial activity against a range of Gram-positive and Gram-negative bacteria as well as anti-fungal activity against Candida albicans and Aspergillus flavus. This suggests the potential of these compounds in developing new antimicrobial agents (Mohamed et al., 2010).
Antiviral Properties
The exploration of novel 3-sulphonamido-quinazolin-4(3H)-One derivatives has led to the identification of compounds with significant antiviral activities against a spectrum of respiratory and biodefense viruses, including influenza A, severe acute respiratory syndrome coronavirus (SARS-CoV), dengue, yellow fever, and Venezuelan equine encephalitis viruses. This research highlights the potential of N-(5-oxo-2-phenyl-5,6,7,8-tetrahydro-4-quinazolinyl)benzamide derivatives in the development of antiviral drugs (Selvam et al., 2007).
特性
IUPAC Name |
N-(5-oxo-2-phenyl-7,8-dihydro-6H-quinazolin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c25-17-13-7-12-16-18(17)20(24-21(26)15-10-5-2-6-11-15)23-19(22-16)14-8-3-1-4-9-14/h1-6,8-11H,7,12-13H2,(H,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRBFAXEQBESED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=NC(=N2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-oxo-2-phenyl-7,8-dihydro-6H-quinazolin-4-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5579002.png)
![3-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5579006.png)
![N~3~-(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)-N~1~,N~3~-dimethyl-beta-alaninamide](/img/structure/B5579015.png)





![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5579053.png)
![3-methoxy-1-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)pyridin-2(1H)-one](/img/structure/B5579055.png)

![4-[(2-methylphenyl)thio]-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B5579077.png)
![4-{[(2-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5579086.png)
![isonicotinaldehyde 2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylidenehydrazone](/img/structure/B5579091.png)